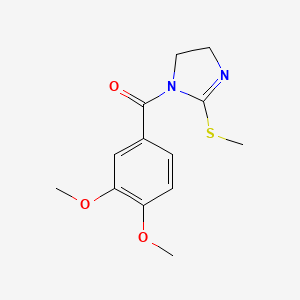

![molecular formula C21H17N5O2S2 B2363278 3-((2,5-dimethylphenyl)sulfonyl)-N-phenylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892746-73-5](/img/structure/B2363278.png)

3-((2,5-dimethylphenyl)sulfonyl)-N-phenylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

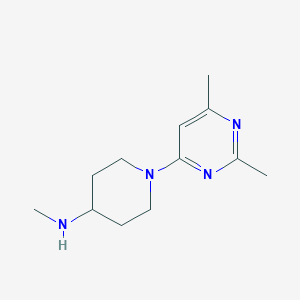

The compound “3-((2,5-dimethylphenyl)sulfonyl)-N-phenylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine” is a complex organic molecule that contains several heterocyclic rings, including a thieno[2,3-e] ring, a [1,2,3]triazolo[1,5-a] ring, and a pyrimidin-5-amine ring . The molecule also contains a sulfonyl group attached to a 2,5-dimethylphenyl ring, and a phenyl group attached to the nitrogen atom of the triazolo ring .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen atoms in the triazole and pyrimidine rings can potentially form hydrogen bonds with other molecules, influencing its physical and chemical properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in the molecule. The sulfonyl group could potentially undergo substitution reactions, while the amine group on the pyrimidine ring could participate in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings would likely make it relatively stable and possibly soluble in organic solvents .Scientific Research Applications

Synthesis and Biological Evaluation

This compound is part of a broader class of chemicals that have been synthesized and studied for their biological activities. Specifically, derivatives of thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines have been prepared and evaluated for their binding affinity and inhibition of functional cellular responses to serotonin, targeting the 5-HT6 receptor. These compounds, including variations like 3-[(3-chlorophenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine, have shown significant activity, indicating potential applications in the development of therapeutics targeting serotonin receptors (Ivachtchenko et al., 2010).

Antimicrobial Activity

Research has also extended into the synthesis of novel pyrazolopyrimidines incorporating the phenylsulfonyl moiety, demonstrating antimicrobial activity. These studies suggest the potential of these compounds in creating new antimicrobial agents, with certain derivatives showing higher activity than reference drugs against both bacteria and fungi (Alsaedi, Farghaly, & Shaaban, 2019).

Analgesic and Anti-inflammatory Applications

Another research avenue explores the analgesic and anti-inflammatory properties of fused heterocyclic ring systems incorporating the phenylsulfonyl moiety, such as pyrazolo[1,5-a]pyrimidines and triazolo[1,5-a]pyrimidines. These compounds have been synthesized and evaluated in vivo, with findings indicating that certain derivatives exhibit remarkable analgesic and anti-inflammatory activities, comparable or superior to established drugs like indomethacin. This highlights their potential use in developing new pain management and anti-inflammatory therapies (Shaaban, Saleh, Mayhoub, Mansour, & Farag, 2008).

Agricultural Applications

The compound and its derivatives have also found utility in agricultural applications, specifically as herbicides. Studies involving substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds have shown excellent herbicidal activity across a broad spectrum of vegetation at low application rates. This opens up possibilities for their use in developing new, more efficient herbicides with potentially lower environmental impacts (Moran, 2003).

Mechanism of Action

Target of Action

The primary target of this compound is the Urea Transporter B (UT-B) . UT-B is a protein that facilitates the transport of urea across the cell membrane . This compound acts as a reversible inhibitor of UT-B .

Mode of Action

This compound interacts with its target, UT-B, by binding to an intracellular site in a urea-competitive manner . This binding inhibits the influx of urea through UT-B, thereby disrupting the normal function of the transporter .

Biochemical Pathways

The inhibition of UT-B affects the urea transport pathway . Urea is a major end product of nitrogen metabolism in humans and is transported by UT-B. By inhibiting UT-B, this compound disrupts the balance of urea in the body .

Pharmacokinetics

It is soluble in dmso at a concentration of 100 mg/ml , which suggests that it may have good bioavailability

Result of Action

The inhibition of UT-B by this compound leads to a decrease in the maximum urinary concentration of urea . It also increases urination volume . These effects could potentially be used to treat conditions related to urea imbalance.

properties

IUPAC Name |

10-(2,5-dimethylphenyl)sulfonyl-N-phenyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N5O2S2/c1-13-8-9-14(2)17(12-13)30(27,28)21-20-23-19(22-15-6-4-3-5-7-15)18-16(10-11-29-18)26(20)25-24-21/h3-12H,1-2H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMBCOSIIANPDKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N5O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorobenzyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2363202.png)

![N-(4-methoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2363206.png)

![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzamide](/img/structure/B2363211.png)

![S-[2-[(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate](/img/structure/B2363212.png)

![2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2363213.png)

![2-(methoxymethyl)-1-(3-phenoxypropyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2363215.png)

![2-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2363216.png)